Cas no 2648910-83-0 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid)

(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid
- (2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid
- EN300-1487374
- 2648910-83-0
-
- Inchi: 1S/C25H28N2O5/c1-15(24(29)30)26-23(28)20-12-6-7-13-22(20)27-25(31)32-14-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-5,8-11,15,20-22H,6-7,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t15-,20?,22?/m0/s1
- InChI Key: QURSIEHHJIDNML-QGDMRXHLSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1C(N[C@H](C(=O)O)C)=O)=O
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.3
(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487374-5000mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 5000mg |
$7659.0 | 2023-09-28 | ||
Enamine | EN300-1487374-2500mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 2500mg |
$5178.0 | 2023-09-28 | ||
Enamine | EN300-1487374-250mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 250mg |
$2430.0 | 2023-09-28 | ||
Enamine | EN300-1487374-1.0g |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1487374-50mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 50mg |
$2219.0 | 2023-09-28 | ||
Enamine | EN300-1487374-500mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 500mg |
$2536.0 | 2023-09-28 | ||
Enamine | EN300-1487374-1000mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 1000mg |
$2641.0 | 2023-09-28 | ||
Enamine | EN300-1487374-100mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 100mg |
$2324.0 | 2023-09-28 | ||
Enamine | EN300-1487374-10000mg |
(2S)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}propanoic acid |
2648910-83-0 | 10000mg |
$11358.0 | 2023-09-28 |
(2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid Related Literature
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid
Comprehensive Analysis of (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid (CAS No. 2648910-83-0)
The compound (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid (CAS No. 2648910-83-0) is a sophisticated chiral derivative widely utilized in peptide synthesis and pharmaceutical research. Its structural complexity, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a cyclohexyl backbone, makes it a valuable intermediate for drug discovery and bioconjugation applications. Researchers increasingly focus on this compound due to its role in solid-phase peptide synthesis (SPPS), a technique pivotal for developing therapeutics targeting metabolic disorders and neurodegenerative diseases.
In recent years, the demand for Fmoc-protected amino acids like 2648910-83-0 has surged, driven by advancements in precision medicine and peptide-based drug design. The compound’s chiral purity (2S configuration) ensures high stereoselectivity, a critical factor in minimizing off-target effects in clinical applications. Notably, its compatibility with automated synthesizers aligns with the industry’s shift toward high-throughput screening (HTS) and AI-driven molecular modeling, addressing frequent user queries about "efficient peptide coupling reagents" or "Fmoc deprotection optimization."
The cyclohexylformamido moiety in 2648910-83-0 enhances metabolic stability, a hot topic in oral peptide bioavailability research. This feature resonates with trending searches such as "improving peptide half-life" and "non-invasive drug delivery systems." Furthermore, the compound’s propanoic acid terminus allows facile conjugation with nanoparticles—an area gaining traction in targeted cancer therapies and diagnostic imaging, as evidenced by rising Google Scholar citations.
From a synthetic perspective, CAS No. 2648910-83-0 exemplifies the convergence of green chemistry and cost-effective scaling. Manufacturers now emphasize solvent-free activation and microwave-assisted reactions, responding to environmental concerns highlighted in queries like "sustainable peptide synthesis methods." Analytical protocols for this compound often leverage HPLC-MS and circular dichroism (CD), techniques frequently searched alongside "peptide purity validation."
In conclusion, (2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid represents a nexus of innovation in biopharmaceuticals and material science. Its multifaceted applications—from drug delivery to biomaterials engineering—underscore its relevance in addressing contemporary challenges like personalized therapeutics and eco-friendly production.
2648910-83-0 ((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}propanoic acid) Related Products
- 1082247-34-4(O-3-(3-bromophenyl)propylhydroxylamine)
- 2034579-82-1(N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide)
- 2229298-46-6(2-{1H-pyrrolo2,3-bpyridin-3-yl}propanal)
- 920347-24-6(1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
- 2354188-38-6(Methyl 2-(2-aminoethyl)-3-methylbutanoate)
- 67643-51-0(2,4-dibromo-5-methylaniline)
- 1216111-78-2(1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid)
- 1105244-18-5(2-5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl-N-(3-chloro-2-methylphenyl)acetamide)
- 1894505-29-3(tert-butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
- 339104-35-7(N-{2-(4-Fluorobenzyl)sulfanyl-2-methylpropyl}-3-nitro-2-pyridinamine)




